molecular formula C14H13N3O2 B2773752 4-(1H-Indole-7-carbonyl)morpholine-3-carbonitrile CAS No. 1436105-19-9

4-(1H-Indole-7-carbonyl)morpholine-3-carbonitrile

Cat. No. B2773752
CAS RN: 1436105-19-9
M. Wt: 255.277
InChI Key: AWGHVEKGWYMVKQ-UHFFFAOYSA-N
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Description

The compound “4-(1H-Indole-7-carbonyl)morpholine-3-carbonitrile” is a derivative of the indole family . Indole derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules .


Synthesis Analysis

Indole derivatives are often synthesized using Multicomponent reactions (MCRs) . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates . In contrast to classical stepwise synthesis, MCRs are generally high-yielding, operationally friendly, time- and cost-effective .


Chemical Reactions Analysis

Indole derivatives are known to participate in a variety of chemical reactions . They are often used in multicomponent reactions (MCRs), which are a type of reaction where more than two starting materials combine through covalent bonds to afford a single product .

Scientific Research Applications

Efficient Catalysis and Synthesis

Research has demonstrated the use of morpholine derivatives as efficient catalysts in the synthesis of complex organic compounds. For example, morpholinium bisulfate has been shown to catalyze the condensation of indoles with carbonyl compounds under mild conditions, highlighting the utility of morpholine derivatives in facilitating chemical reactions (Balaskar et al., 2016). Similarly, the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles by the Cu-catalyzed reaction of 2-(2-bromophenyl)-1H-indoles demonstrates the potential for creating bioactive compounds using morpholine derivatives (Kobayashi et al., 2015).

Spectroscopy and Molecular Geometry

The study of 4-morpholine carbonitrile through vibrational spectroscopy and quantum chemical methods provides insight into its molecular geometry and vibrational frequencies, contributing to a deeper understanding of its chemical properties (Xavier & Raj, 2013). This research is crucial for the development of new materials and compounds with specific characteristics.

Regioselective Bonds Formation

The iodine-promoted regioselective formation of C-C and C-N bonds in N-protected indole derivatives, leading to the synthesis of bioactive indoles and morpholines, showcases the versatility of morpholine derivatives in organic synthesis (Li et al., 2011). These compounds have potential applications in pharmaceuticals and materials science.

Corrosion Inhibition

The synthesis of 2-amino-4-arylquinoline-3-carbonitriles and their use as corrosion inhibitors for mild steel demonstrates the application of morpholine derivatives in the field of materials protection (Verma et al., 2015). This research highlights the potential for developing new, sustainable methods for preventing corrosion in industrial applications.

Photophysical Characterization

Studies on the synthesis and photophysical characterization of morpholine derivatives, such as 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine, contribute to the development of new materials with specific optical properties, useful in sensors and electronic devices (Chin et al., 2010).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “4-(1H-Indole-7-carbonyl)morpholine-3-carbonitrile” and other indole derivatives could have promising future applications in medicinal and pharmaceutical chemistry.

properties

IUPAC Name

4-(1H-indole-7-carbonyl)morpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c15-8-11-9-19-7-6-17(11)14(18)12-3-1-2-10-4-5-16-13(10)12/h1-5,11,16H,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGHVEKGWYMVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)C2=CC=CC3=C2NC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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